4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
Overview
Description
4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The spirocyclic structure can be synthesized through a series of reactions involving the formation of 1,5-dioxa-9-azaspiro[5.5]undecane . This intermediate is then subjected to further reactions to introduce the carbonyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-dioxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the additional functional groups present in 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide.
4,9-dioxa-1-azaspiro[5.5]undecane: Another similar compound with a different arrangement of oxygen and nitrogen atoms in the spirocyclic structure.
Uniqueness
The uniqueness of 4-{1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide lies in its combination of the spirocyclic core with the carbonyl and sulfonamide functional groups
Properties
IUPAC Name |
4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(2)25(21,22)15-6-4-14(5-7-15)16(20)19-10-8-17(9-11-19)23-12-3-13-24-17/h4-7H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBLGUVRLYQVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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